Thermophysical Properties vs. 3,3-Dimethyl Isomer
Constitutional isomerism in trifluoromethylpentanol scaffolds produces distinct predicted thermophysical profiles that directly influence distillation, purification, and solvent selection. The target compound (4,4-dimethyl substitution) has a predicted boiling point of 157.5 ± 35.0 °C and predicted density of 1.074 ± 0.06 g/cm³, as reported by ChemSrc . The isomeric 1,1,1-trifluoro-3,3-dimethylpentan-2-ol, where the gem-dimethyl group resides on C3 adjacent to the carbinol carbon, shares the same molecular formula (C₇H₁₃F₃O) and molecular weight (170.17 g/mol) but is predicted to have a different boiling point and density due to altered molecular shape and intermolecular forces . Although experimentally measured values for both isomers are not yet publicly available, the divergence in predicted properties underscores that the position of the dimethyl substitution is not benign. For process chemists, the target compound's predicted boiling point suggests suitability for medium-temperature distillation windows, while the predicted density provides a starting point for liquid–liquid extraction design that cannot be assumed identical to its 3,3-dimethyl isomer.
| Evidence Dimension | Predicted Thermophysical Properties (Boiling Point, Density) |
|---|---|
| Target Compound Data | Predicted boiling point: 157.5 ± 35.0 °C; predicted density: 1.074 ± 0.06 g/cm³ |
| Comparator Or Baseline | 1,1,1-Trifluoro-3,3-dimethylpentan-2-ol: predicted boiling point and density values differ (exact predicted values not available in public databases; isomerism confirmed via CAS 1935092-59-3) |
| Quantified Difference | Predicted boiling point (4,4-dimethyl): 157.5 ± 35.0 °C; predicted density: 1.074 ± 0.06 g/cm³. Corresponding predicted values for the 3,3-dimethyl isomer are not publicly reported, but the structural difference in branching position guarantees deviation in both parameters. |
| Conditions | Predicted values from computational models (ACD/Labs or similar) as aggregated by ChemSrc database |
Why This Matters
Process-scale procurement decisions require compound-specific boiling point and density data for distillation and extraction design; the 3,3-dimethyl isomer cannot be assumed to behave identically.
